Treprostinil Acyl-β-D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

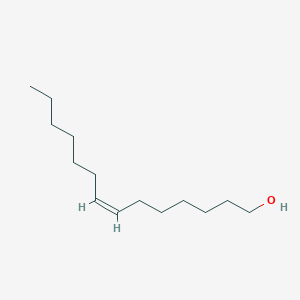

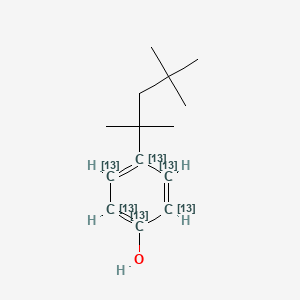

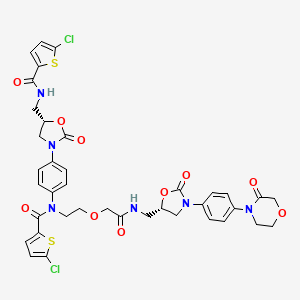

Treprostinil Acyl-β-D-Glucuronide is a metabolite of Treprostinil . Treprostinil is a synthetic analog of prostacyclin (PGI2) that is used for the treatment of pulmonary arterial hypertension (PAH) . It is sold under the brand names Remodulin for infusion, Orenitram for oral, and Tyvaso for inhalation .

Synthesis Analysis

A new synthesis of treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .Molecular Structure Analysis

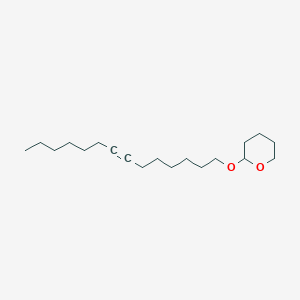

The molecular formula of Treprostinil Acyl-β-D-Glucuronide is C29H42O11 . The molecular weight is 566.64 .Chemical Reactions Analysis

Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .Physical And Chemical Properties Analysis

The molecular formula of Treprostinil Acyl-β-D-Glucuronide is C29H42O11, and the molecular weight is 566.64 .Wirkmechanismus

Treprostinil is a stable tricyclic analogue of prostacyclin that promotes the vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation . It reduces symptoms in patients with pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease .

Safety and Hazards

Zukünftige Richtungen

In the INCREASE study, on average, people with PH-ILD taking inhaled treprostinil were able to be more active and had less chance of their PH-ILD getting worse, compared to placebo. Based on inhaled treprostinil showing positive results in most people with PH-ILD in this study, the drug has been approved in the USA for the treatment of PH-ILD .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Treprostinil Acyl-β-D-Glucuronide involves the acylation of treprostinil with glucuronic acid to form the glucuronide conjugate.", "Starting Materials": [ "Treprostinil", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane", "Triethylamine", "Pyridine", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Treprostinil is dissolved in dichloromethane and activated with DCC and DMAP.", "Glucuronic acid is dissolved in pyridine and added to the reaction mixture.", "The reaction mixture is stirred at room temperature for several hours.", "The product is purified by column chromatography using a methanol-dichloromethane gradient.", "The purified product is dissolved in diethyl ether and treated with DIPEA to form the acyl-β-D-glucuronide.", "The product is purified by column chromatography using a methanol-dichloromethane gradient.", "The final product is obtained by lyophilization and characterized by NMR and mass spectrometry.", "Sodium bicarbonate and sodium chloride are used to adjust the pH and salinity of the reaction mixture, respectively.", "Water is used for washing and drying of the product." ] } | |

CAS-Nummer |

148916-53-4 |

Produktname |

Treprostinil Acyl-β-D-Glucuronide |

Molekularformel |

C₂₉H₄₂O₁₁ |

Molekulargewicht |

566.64 |

Synonyme |

1-[[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-(3-hydroxyoctyl)-1H-benz[f]inden-5-yl]oxy]acetate], [1R-[1α(S*),2β,3aα,9aα]]-β-D-glucopyranuronic Acid; 1H-Benz[f]indene β-D-Glucopyranuronic Acid Derivative; Treprostinil-β-D-Glucuronide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.